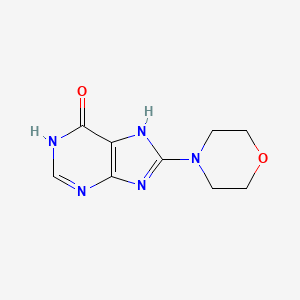
8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one, also known as MPR or SCH 58261, is a potent and selective antagonist of the adenosine A2A receptor. It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
作用機序
8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one exerts its pharmacological effects by selectively blocking the adenosine A2A receptor, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. By blocking the A2A receptor, 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one can modulate various signaling pathways, including the cAMP-PKA pathway, the MAPK pathway, and the PI3K-Akt pathway, which are involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one has been shown to have various biochemical and physiological effects, including reducing the release of glutamate and dopamine in the brain, increasing the release of acetylcholine, and reducing the production of pro-inflammatory cytokines. 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one has also been shown to improve mitochondrial function, reduce oxidative stress, and enhance neuroprotection in animal models of Parkinson's disease and other neurodegenerative diseases.
実験室実験の利点と制限
8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one has several advantages for lab experiments, including its high potency and selectivity for the A2A receptor, its ability to cross the blood-brain barrier, and its low toxicity and side effects. However, 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one also has some limitations, including its relatively short half-life and its potential to interact with other receptors and signaling pathways.
将来の方向性
There are several future directions for research on 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one, including its potential therapeutic applications in other diseases, such as Alzheimer's disease, epilepsy, and stroke. Other future directions include the development of novel 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one analogs with improved pharmacokinetic properties and selectivity for the A2A receptor, and the investigation of the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one.
合成法
8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one can be synthesized through several methods, including the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-(2-chloroethyl)morpholine hydrochloride, followed by cyclization and deprotection. Another method involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-morpholinoethylamine, followed by cyclization and deprotection.
科学的研究の応用
8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer. In Parkinson's disease, 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one has been shown to improve motor function and reduce the severity of symptoms by blocking the adenosine A2A receptor, which is overexpressed in the striatum of Parkinson's disease patients. In Huntington's disease, 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one has been shown to reduce the accumulation of mutant huntingtin protein and improve motor function in animal models. In cancer, 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one has been shown to inhibit the growth and metastasis of various cancer cells, including breast cancer, lung cancer, and melanoma.
特性
IUPAC Name |
8-morpholin-4-yl-1,7-dihydropurin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c15-8-6-7(10-5-11-8)13-9(12-6)14-1-3-16-4-2-14/h5H,1-4H2,(H2,10,11,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDLOUYEBCSPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(N2)C(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Morpholino-1H-purin-6(9H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6060084.png)
![2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]butan-2-amine](/img/structure/B6060098.png)
![3-(2-fluorophenyl)-N-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B6060101.png)
![6-[4-(1-adamantyl)piperazin-1-yl]-N-methyl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6060114.png)
![4-(3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6060117.png)
![1-cyclopentyl-4-{2-[2-hydroxy-3-(1-piperidinyl)propoxy]benzyl}-2-piperazinone](/img/structure/B6060129.png)
![methyl 2-({[6-bromo-2-(4-butylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6060135.png)
![6-oxo-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B6060143.png)
![N~3~,N~3~-diethyl-N~1~-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-beta-alaninamide](/img/structure/B6060150.png)
![1-phenyl-3-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B6060158.png)
![N-(4-methylphenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6060164.png)
![N-(2,4-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6060169.png)
![5-methyl-2-(3-{[4-(4-thiomorpholinylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-4-pyrimidinamine bis(trifluoroacetate)](/img/structure/B6060180.png)
![methyl 2-[({2-[(4-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B6060187.png)